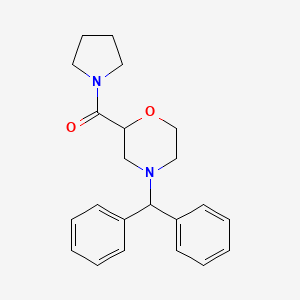

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine

Description

Properties

IUPAC Name |

(4-benzhydrylmorpholin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-22(23-13-7-8-14-23)20-17-24(15-16-26-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRSUYAISYPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Domino Ring-Opening Cyclization (DROC)

The domino ring-opening cyclization (DROC) protocol, exemplified in piperazin-2-one synthesis, offers a template for morpholine ring construction. By reacting N -benzylethanolamine derivatives with epoxides under basic conditions, the morpholine scaffold forms via nucleophilic epoxide ring-opening followed by intramolecular cyclization. For instance, eQNU -catalyzed asymmetric epoxidation could theoretically generate chiral intermediates, though the target compound lacks stereocenters. Adapting this method, a diphenylmethyl-substituted epoxide might undergo DROC with 2-aminoethanol derivatives to yield the morpholine core.

Reductive Amination of Diols

Reductive amination of 1,2-diols with primary amines represents a straightforward route. For example, reacting 2-(diphenylmethyl)-1,2-ethanediol with 2-aminoethylpyrrolidine-1-carboxamide in the presence of NaBH₃CN could yield the morpholine backbone. However, steric hindrance from the diphenylmethyl group may necessitate elevated temperatures or prolonged reaction times.

Integrated Synthetic Pathways

Sequential Ring Formation and Functionalization

A three-step protocol could involve:

Palladium-Catalyzed Cross-Coupling

Adapting methods from, a Suzuki-Miyaura coupling between 4-bromo-morpholine-2-(pyrrolidine-1-carbonyl) and diphenylmethylboronic acid could install the diphenylmethyl group. Optimal conditions include:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Na₂CO₃ (2M aqueous)

-

Solvent : DME/H₂O (3:1)

This approach mirrors the synthesis of 4-(morpholine-4-carbonyl)phenyl derivatives, with yields potentially reaching 81% under optimized conditions.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

-

Steric Hindrance : The diphenylmethyl group impedes nucleophilic attacks. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.

-

Regioselectivity : Acylation at position 2 may compete with N-oxidation. Employing bulky bases (e.g., DIPEA) favors amine acylation.

-

Purification : Silica gel chromatography with CHCl₃/MeOH gradients resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in the study of biological processes and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

(a) 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-42-6)

- Molecular Formula : C₁₈H₂₃N₅O₂

- Molecular Weight : 341.4 g/mol

- Key Features : Contains a pyrazolo-pyrazine ring system instead of the diphenylmethyl group. The pyrrolidine-carbonyl group at the 2-position is retained, suggesting similar electronic properties but divergent steric effects compared to the target compound .

(b) 2-Amino-4-(Substituted Phenyl) Pyridine Derivatives

- Molecular Weight Range : 466–545 g/mol

- Substituents : Chloro, nitro, bromo, methyl, or ethyl groups on phenyl rings.

- Key Features : Higher molecular weights due to bulkier substituents, with melting points ranging from 268°C to 287°C, indicative of strong crystallinity and intermolecular interactions .

(c) 1-(Diphenylmethyl)-2-[2-[[[2-(Trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-Indole Derivatives

- Example CAS : 865200-20-0

- Application: Used in pain management and arthritis treatment.

Physicochemical Properties

Key Observations :

- The target compound’s estimated molecular weight (~400 g/mol) places it between simpler morpholine derivatives and bulkier pyridine/indole analogs.

- Substituted pyridines exhibit higher melting points due to extended aromatic systems and polar substituents .

Biological Activity

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a morpholine ring, a pyrrolidine moiety, and a diphenylmethyl group, which contribute to its unique pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Opioid Receptors : Molecular docking studies have indicated that this compound exhibits a high affinity for opioid receptors, particularly the kappa-opioid receptor (κ-OR) . This interaction may contribute to its analgesic properties.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (ACE) and human neutrophil elastase, which are involved in various physiological processes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Target | Activity | Reference |

|---|---|---|

| Opioid Receptors (κ-OR) | High affinity binding | |

| Acetylcholinesterase (ACE) | Inhibition observed | |

| Human Neutrophil Elastase | Inhibition observed |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Pain Management Studies :

A study explored the analgesic effects of the compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies. -

Anticancer Activity :

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve cell cycle arrest and apoptosis induction . -

Inhibition of Plasmodium falciparum Dihydrofolate Reductase :

In silico studies predicted that related compounds could inhibit the enzyme responsible for folate synthesis in malaria parasites, indicating potential as an antimalarial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing morpholine derivatives with substituted aryl groups, and how can these be adapted for 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine?

- Methodological Answer : Morpholine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-chlorophenyl)morpholine is synthesized by reacting 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH catalysis) . Adapting this to the target compound may involve:

- Step 1 : Introducing the diphenylmethyl group via Friedel-Crafts alkylation or Grignard addition.

- Step 2 : Functionalizing the morpholine ring at the 2-position using pyrrolidine-1-carbonyl chloride under anhydrous conditions.

- Key Techniques : Monitor reaction progress via TLC and purify via column chromatography. Confirm structure using H NMR (e.g., δ 2.42–3.52 ppm for morpholine and pyrrolidine protons, as seen in similar derivatives ).

Q. How can researchers characterize the stereochemistry and conformation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar morpholine derivatives in Acta Crystallographica studies .

- NMR Spectroscopy : Analyze coupling constants (e.g., for axial-equatorial proton interactions in piperidine/morpholine rings ) and NOESY correlations to infer spatial arrangements.

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate stereochemical assignments .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking enhance the understanding of this compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Studies : Optimize the compound’s geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and nonlinear optical (NLO) properties .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the morpholine-pyrrolidine core into active sites using PyMOL, prioritizing hydrogen bonds with residues like Asp/Glu .

- Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays to refine predictive models.

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., kinase inhibition or antimicrobial activity) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects ).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing diphenylmethyl with fluorophenyl groups ) and correlate changes with bioassay results.

- Mechanistic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities and kinetics, reducing ambiguity in activity claims .

Q. How can researchers optimize reaction yields when introducing boronate ester groups to morpholine derivatives?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React 4-(diphenylmethyl)morpholine with a pinacol boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd(PPh) as a catalyst in a degassed THF/HO mixture .

- Yield Optimization :

- Maintain inert atmosphere (N/Ar) to prevent catalyst oxidation.

- Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cross-coupling .

- Quality Control : Confirm boronate incorporation via B NMR (δ ~30 ppm for sp-hybridized boron ).

Methodological Considerations

Q. What analytical techniques are critical for verifying the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/HO gradient) to assess purity (>98%) and detect degradation products (e.g., hydrolyzed morpholine rings).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare pre/post-analysis via DSC (melting point consistency) and FTIR (functional group integrity) .

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under vacuum to prevent moisture-induced decomposition.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental NMR data?

- Methodological Answer :

- Solvent Effects : Recalculate DFT chemical shifts using explicit solvent models (e.g., IEFPCM for DMSO-d) to improve accuracy .

- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to account for flexible substituents (e.g., diphenylmethyl groups) that may adopt multiple conformers .

- Experimental Replication : Repeat NMR under standardized conditions (e.g., 600 MHz, 298 K) and compare with literature data from patents or peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.